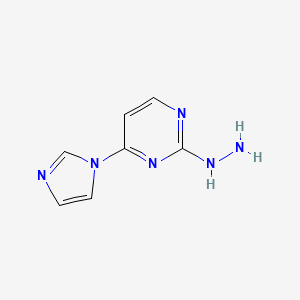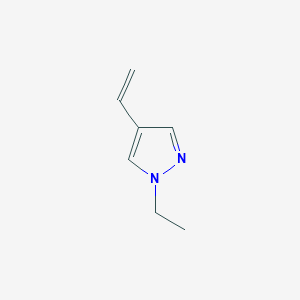![molecular formula C13H17ClN2O B1450517 (8-氮杂双环[3.2.1]辛烷-3-基)(吡啶-2-基)甲酮盐酸盐 CAS No. 1823607-15-3](/img/structure/B1450517.png)
(8-氮杂双环[3.2.1]辛烷-3-基)(吡啶-2-基)甲酮盐酸盐
描述
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Tropane 生物碱的合成
8-氮杂双环[3.2.1]辛烷骨架是Tropane 生物碱家族的核心结构 . 这些生物碱表现出各种有趣的生物活性 . 针对以立体选择性方式制备该基本结构的研究吸引了全球许多研究小组的关注 .
对映选择性构建
8-氮杂双环[3.2.1]辛烷骨架的对映选择性构建是一个重要的研究领域 . 大多数方法依赖于对映选择性构建一个非环状起始材料,该材料包含所有必需的立体化学信息,以允许双环骨架的立体控制形成 .
药物开发
该化合物已被研究用于其在药物开发中的潜在用途 . 然而,其具体的行动机制和潜在的治疗应用尚未完全明了 .
杀线虫活性
该化合物已用于合成杀线虫剂 . 这些化学物质用于杀死寄生线虫(圆虫),线虫在农业中是一个重大问题 .
有机化学研究
该化合物用于有机化学研究,特别是在探索新的合成方法方面 . 它因其复杂的结构及其官能团的独特反应性而成为化学家的宝贵工具 .
作用机制
Target of Action
The primary target of (8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of (8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by (8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
生化分析
Biochemical Properties
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, it interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission.
Cellular Effects
The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
At the molecular level, (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This leads to enhanced cholinergic signaling, which can affect various physiological processes. Additionally, it modulates the activity of nicotinic acetylcholine receptors, influencing neurotransmission and synaptic plasticity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory by increasing cholinergic signaling . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and physiological changes.
Metabolic Pathways
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes.
属性
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(pyridin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(12-3-1-2-6-14-12)9-7-10-4-5-11(8-9)15-10;/h1-3,6,9-11,15H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAKMITZBRENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



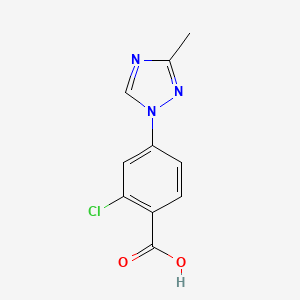


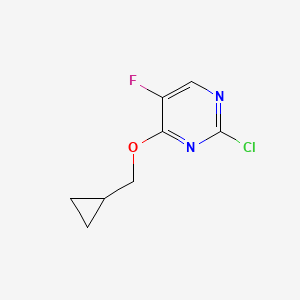
![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)


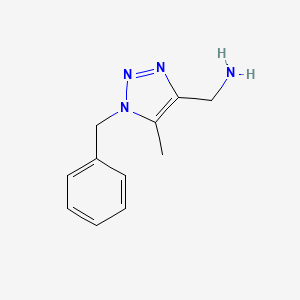
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
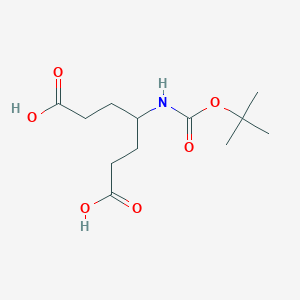
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)
